molecular formula C17H23N3O2 B061598 (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine CAS No. 173829-03-3

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Cat. No.: B061598
CAS No.: 173829-03-3
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-HUUCEWRRSA-N
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Description

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand that consists of a pyridine ring flanked by two oxazoline groups. This compound is known for its use in asymmetric catalysis, particularly in the formation of chiral complexes with transition metals. The presence of the oxazoline groups provides a rigid and well-defined coordination environment, making it an effective ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-isopropyl-2-oxazoline in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, and a strong base, such as potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chiral metal complexes, substituted oxazoline derivatives, and oxidized or reduced pyridine compounds .

Scientific Research Applications

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of chiral products. The oxazoline groups provide a rigid and well-defined coordination environment, enhancing the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved include the coordination of the ligand to the metal center and the subsequent activation of substrates for asymmetric transformations .

Comparison with Similar Compounds

Similar Compounds

  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-1,1’-binaphthyl
  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-biphenyl
  • (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-ferrocene

Uniqueness

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its pyridine backbone, which provides additional rigidity and stability to the chiral complexes formed. This rigidity enhances the selectivity and efficiency of the catalytic processes, making it a preferred ligand in many asymmetric transformations .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350833
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118949-61-4
Record name 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118949-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name i-Pr-pybox, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-PR-PYBOX, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 2
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 3
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 4
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 5
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

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